Predicted Log D7.4 Shift vs. Unbridged Morpholine-Containing Propanone Analogs
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold lowers lipophilicity relative to unbridged morpholine. In a systematic matched-pair analysis of bridged vs. unbridged morpholines, one-carbon bridging reduced measured log D7.4 by up to −0.8 log units (mean reduction approximately −0.5 log units across multiple matched pairs) [1]. The unsubstituted 2-oxa-5-azabicyclo[2.2.1]heptane parent has a calculated log D7.4 of −2.29 and log P of −0.40, placing it in a distinctly lower lipophilicity range than unbridged morpholine (log P ≈ 0.08 to −0.86 depending on substitution) and the achiral bridged analog 3-oxa-6-azabicyclo[3.1.1]heptane, which exhibits cLogP similar to that of morpholine [2][3]. The introduction of the m-tolyl propan-1-one side chain adds hydrophobicity, but the bridged core still provides a lower starting log D than an equivalent morpholine- or piperidine-based congener, as evidenced by the scaffold-level data [1][2].
| Evidence Dimension | Lipophilicity (log D7.4) reduction attributed to one-carbon bridging of the morpholine ring |
|---|---|
| Target Compound Data | Scaffold calculated log D7.4 = −2.29, log P = −0.40 (unsubstituted 2-oxa-5-azabicyclo[2.2.1]heptane) [2]. Bridging effect contributes a reduction of up to −0.8 log units vs. unbridged morpholine [1]. |
| Comparator Or Baseline | Unbridged morpholine: log P ≈ 0.08 to −0.86 (varies by substitution) [2][3]; 3-oxa-6-azabicyclo[3.1.1]heptane: cLogP similar to morpholine (no bridging-mediated log D reduction) [3]. |
| Quantified Difference | Scaffold-level log D7.4 difference of approximately −0.5 to −0.8 log units (bridged vs. unbridged); log P of 2-oxa-5-azabicyclo[2.2.1]heptane is ~0.5–0.9 units lower than that of morpholine and the 3-oxa-6-azabicyclo[3.1.1] isomer [1][2][3]. |
| Conditions | Calculated and measured log D7.4 and log P values from Chembase, Molbase, and published matched-pair analyses [1][2][3]. |
Why This Matters
Lower lipophilicity correlates with reduced hERG binding, lower metabolic turnover, and improved solubility — parameters that directly influence lead compound selection and procurement decisions in early drug discovery.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Cumming, I. A.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry 2018, 61 (19), 8934-8943. View Source
- [2] Chembase. (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, CBID 287679. LogD (pH 7.4) = -2.29; LogP = -0.40. View Source
- [3] Walker, D. P.; Eklov, B. M.; Bedore, M. W. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis 2012, 44 (18), 2859-2862. View Source
